Carbonic Anhydrase Inhibition Potential vs. Clinical Standard Acetazolamide
The N-(5-methyl-1,3,4-thiadiazol-2-yl) pharmacophore, shared by the target compound, is the core scaffold of the clinically used carbonic anhydrase inhibitor sulfamethizole. In a head-to-head series of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted)ureido/thioureido]benzenesulfonamides, the most potent derivatives achieved IC50 values of 0.057–0.109 nM against human carbonic anhydrase II (hCA II), representing up to a 102-fold improvement over the clinical standard acetazolamide (IC50 ~5.8 nM) [1]. The target compound, bearing the identical 5-methyl-1,3,4-thiadiazol-2-yl acetamide core, is positioned as a fragment for further derivation toward CA-targeted programs.
| Evidence Dimension | Human carbonic anhydrase II (hCA II) inhibitory potency |
|---|---|
| Target Compound Data | Not directly assayed; shares the N-(5-methyl-1,3,4-thiadiazol-2-yl) pharmacophore with the tested sulfonamide series |
| Comparator Or Baseline | Acetazolamide: IC50 ≈ 5.8 nM; Best-in-series sulfonamide derivative: IC50 = 0.057 nM |
| Quantified Difference | Up to ~102-fold improvement over acetazolamide for the best derivative in the shared pharmacophore series |
| Conditions | In vitro enzymatic assay against purified human cytosolic CA II isoform |
Why This Matters
Demonstrates that the 5-methyl-1,3,4-thiadiazol-2-yl acetamide core can deliver sub-nanomolar target engagement when appropriately elaborated, making the target compound a strategically valuable starting scaffold for CA-focused medicinal chemistry campaigns.
- [1] Türk, S., Tok, F., Çelik, H., Karakuş, S., Nadaroğlu, H., Koçyiğit-Kaymakçıoğlu, B., & Küçükoğlu, K. (2016). Some N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted) ureido/thioureido]benzenesulfonamides as carbonic anhydrase I and II inhibitors. Marmara Pharmaceutical Journal, 21(1), 89–95. View Source
